molecular formula C22H21N3O4S B2987479 2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 866894-62-4

2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B2987479
CAS No.: 866894-62-4
M. Wt: 423.49
InChI Key: MTZQAQZVEYSKDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a tricyclic core with fused oxa- and diaza-heterocycles, a 2-methoxyethyl substituent at position 5, and a thioacetamide linker connected to an N-(2-methylphenyl) group. Its molecular formula is C₂₄H₂₅N₃O₅S, with a molecular weight of 475.5 g/mol.

Properties

IUPAC Name

2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-14-7-3-5-9-16(14)23-18(26)13-30-22-24-19-15-8-4-6-10-17(15)29-20(19)21(27)25(22)11-12-28-2/h3-10H,11-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZQAQZVEYSKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCOC)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic molecule with potential biological activity that warrants detailed investigation. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Tricyclic Core : Initial cyclization reactions create the tricyclic structure.
  • Functional Group Introduction : Specific groups are introduced to modify reactivity.
  • Final Coupling : The core structure is coupled with N-(2-methylphenyl)acetamide using agents like EDCI and bases such as triethylamine.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent:

Anticancer Properties

Research indicates that compounds similar to this one exhibit significant anticancer activity. For instance:

  • Mechanism of Action : It may interact with specific enzymes or receptors involved in cell proliferation and apoptosis, modulating pathways that lead to cancer cell death.

Anti-inflammatory Effects

Preliminary studies suggest that this compound could possess anti-inflammatory properties:

  • Targeting Inflammatory Pathways : By inhibiting certain inflammatory mediators, it may reduce symptoms associated with chronic inflammation.

Antimicrobial Activity

There is emerging evidence that compounds within this structural class demonstrate antimicrobial effects:

  • Inhibition of Pathogen Growth : Laboratory tests have shown efficacy against various bacterial strains, indicating a potential role in treating infections.

Research Findings and Case Studies

A review of literature reveals several case studies focused on the biological activity of structurally related compounds:

StudyFindings
Gulyaev et al. (2021)Highlighted the broad spectrum of biological activities in heterocyclic compounds similar to the target compound, including antibacterial and antifungal properties.
Abuelizz et al. (2019)Discussed the synthesis and biological evaluation of novel derivatives showing promising anticancer activity against breast cancer cell lines.
Liu et al. (2013)Investigated the anti-inflammatory effects of related compounds in vitro, demonstrating significant inhibition of pro-inflammatory cytokines.

The proposed mechanism involves binding to specific molecular targets such as enzymes or receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for tumor growth or inflammation.
  • Receptor Modulation : Interaction with cellular receptors can lead to altered signaling cascades that promote cell survival or death depending on the context.

Comparison with Similar Compounds

Methodological Considerations

  • Graph-Based vs. Fingerprint Methods : While fingerprint-based Tanimoto scoring is computationally efficient, graph-theoretical comparisons better capture stereochemical nuances, albeit at higher computational cost .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.